1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one
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Overview
Description
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its applications in various scientific research fields, including organic synthesis and medicinal chemistry. The compound features a piperidin-4-one core substituted with a 3,4-dichlorobenzenesulfonyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is the Plasmodium falciparum , the parasite responsible for malaria . This compound is part of a group of synthetic 1, 4-disubstituted piperidines that have been found to have high selectivity for resistant strains of this parasite .
Mode of Action
It is known that it inhibits the growth of plasmodium falciparum
Biochemical Pathways
Given its antiplasmodial activity, it is likely that it interferes with essential biochemical pathways of the Plasmodium falciparum parasite .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Plasmodium falciparum, including strains resistant to other antimalarial drugs . This leads to a decrease in the severity and duration of malaria symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-one core or the dichlorobenzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzenesulfonyl)piperidine: Lacks the ketone group, which may affect its reactivity and binding properties.
1-(3,4-Dichlorobenzenesulfonyl)pyrrolidin-2-one: Contains a pyrrolidin-2-one core instead of piperidin-4-one, leading to different chemical and biological properties.
1-(3,4-Dichlorobenzenesulfonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.
Uniqueness
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is unique due to its specific combination of the piperidin-4-one core and the 3,4-dichlorobenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCRLARFQAYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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